4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrrolo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds as follows:
1-methyl-1H-pyrrolo[3,2-c]pyridine+NBS→this compound
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products:
Substitution: Formation of 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methyl-1H-pyrrolo[3,2-c]pyridine.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The bromine atom and the pyrrolo[3,2-c]pyridine core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 1-Methyl-1H-pyrrolo[3,2-c]pyridine
- 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Comparison: 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
4-bromo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3 |
InChI Key |
YYGNJLZVGSXADT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2Br |
Origin of Product |
United States |
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